2,3-Dichloro-6-nitroaniline

Catalog No.
S1898179
CAS No.
65078-77-5
M.F
C6H4Cl2N2O2
M. Wt
207.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichloro-6-nitroaniline

CAS Number

65078-77-5

Product Name

2,3-Dichloro-6-nitroaniline

IUPAC Name

2,3-dichloro-6-nitroaniline

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2

InChI Key

RDCOVUDTFKIURA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)Cl)Cl

2,3-Dichloro-6-nitroaniline is an organic compound with the molecular formula C₆H₄Cl₂N₂O₂. It features two chlorine atoms and a nitro group attached to an aniline structure. This compound is primarily used in various chemical synthesis processes and has garnered attention for its potential applications in pharmaceuticals and agrochemicals.

The specific mechanism of action for 2,3-Dichloro-6-nitroaniline's antibacterial or anti-HIV effects remains to be fully elucidated in scientific research.

  • Antibacterial activity: It might disrupt bacterial cell wall synthesis or essential metabolic processes, but further studies are needed to pinpoint the exact mechanism.
  • Anti-HIV activity: The proposed mechanism involves its ability to block electron transfer in viral DNA polymerases, hindering HIV replication. However, this requires further investigation.

2,3-Dichloro-6-nitroaniline is considered a hazardous material due to the following properties:

  • Acute toxicity: It can be harmful if swallowed, inhaled, or absorbed through the skin, causing irritation and potential organ damage.
  • Skin and eye irritation: Contact with the compound can irritate the skin and eyes.
  • Respiratory irritation: Inhalation may cause respiratory tract irritation.

Safety Precautions:

  • When handling 2,3-Dichloro-6-nitroaniline, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator.
  • Proper ventilation is essential to avoid inhalation hazards.
  • Follow safe laboratory practices for handling hazardous chemicals.

The chemical behavior of 2,3-dichloro-6-nitroaniline can be characterized by several reactions:

  • Nitration: The compound can undergo further nitration reactions, where additional nitro groups can be introduced under specific conditions.
  • Ammonolysis: This reaction involves the substitution of chlorine atoms by amine groups, which can enhance its biological activity or modify its properties for specific applications.
  • Reduction: Reduction reactions can convert the nitro group into an amino group, leading to derivatives that may exhibit different biological or chemical properties.

2,3-Dichloro-6-nitroaniline has been studied for its biological activity, particularly in the context of:

  • Antimicrobial Properties: Some studies suggest that it may exhibit antimicrobial effects against various pathogens.
  • Catalytic Effects: It has been shown to catalyze reactions involving nitroarenes and morpholine in the presence of alginic acid, indicating potential utility in synthetic organic chemistry .

The synthesis of 2,3-dichloro-6-nitroaniline is typically achieved through the following methods:

  • Nitration of Trichlorobenzenes:
    • A nitration reaction is performed using 1,2,3-trichlorobenzene as a starting material. Nitric acid and sulfuric acid are employed to facilitate this reaction, producing 2,3,4-trichloronitrobenzene.
    • The reaction conditions include controlled temperatures and molar ratios to optimize yield and purity .
  • Ammonolysis:
    • The resulting trichloronitrobenzene undergoes ammonolysis in a high-pressure environment with ammonia water, often using a sulfur-containing catalyst such as p-hydroxybenzenesulfonic acid to enhance efficiency .

These methods yield high purity (over 99%) and yield (up to 99.5%) products, making them suitable for industrial applications .

2,3-Dichloro-6-nitroaniline finds applications in several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agrochemicals: The compound is explored for potential use in pesticides or herbicides due to its biological activity.
  • Dyes and Pigments: Its structural properties allow it to be utilized in dye manufacturing processes.

Research on interaction studies involving 2,3-dichloro-6-nitroaniline has indicated:

  • Reactivity with Biological Molecules: The compound's ability to interact with proteins and nucleic acids suggests potential implications in drug design and development.
  • Catalytic Interactions: Its role as a catalyst in specific organic reactions highlights its utility in synthetic chemistry .

Several compounds share structural similarities with 2,3-dichloro-6-nitroaniline. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2,4-DichloroanilineTwo chlorine atoms on different positionsLess potent biological activity compared to 2,3-dichloro-6-nitroaniline
3-NitroanilineOne nitro groupLacks halogen substituents that enhance reactivity
4-Chloro-2-nitroanilineOne chlorine atom and one nitro groupDifferent positional isomer affecting reactivity
2-Chloro-4-nitroanilineOne chlorine atom and one nitro groupSimilarity in functional groups but different reactivity patterns

The presence of both chlorine and nitro groups at specific positions on the benzene ring gives 2,3-dichloro-6-nitroaniline unique chemical properties that differentiate it from other similar compounds.

XLogP3

2.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

65078-77-5

Wikipedia

2,3-Dichloro-6-nitroaniline

Dates

Modify: 2023-08-16

Explore Compound Types